An In-Depth Technical Guide to the Chemical Properties of 4-bromo-N,N,2,6-tetramethylaniline
An In-Depth Technical Guide to the Chemical Properties of 4-bromo-N,N,2,6-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-bromo-N,N,2,6-tetramethylaniline. The information is curated for researchers, scientists, and professionals in drug development who are interested in the nuanced characteristics of substituted anilines.
Core Chemical Properties
4-bromo-N,N,2,6-tetramethylaniline is a halogenated aromatic amine. Its structure, featuring a bromine atom and four methyl groups on the aniline scaffold, imparts specific physicochemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Quantitative Data Summary
A compilation of the known quantitative data for 4-bromo-N,N,2,6-tetramethylaniline is presented in Table 1. It is important to note that while some experimental values are available for the closely related compound 4-bromo-N,N-dimethylaniline, specific experimental data for the tetramethyl derivative are limited in the public domain. The data presented here are based on available information and computational predictions where noted.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄BrN | [1] |
| Molecular Weight | 228.13 g/mol | [1][2] |
| CAS Number | 50638-54-5 | [1][2] |
| Appearance | Pale brown to dark brown or grey crystals/powder | [3] |
| Melting Point | Data not available (For 4-bromo-N,N-dimethylaniline: 52-54 °C) | [4] |
| Boiling Point | Data not available (For 4-bromo-N,N-dimethylaniline: 264 °C) | [4] |
| Density | Data not available | |
| Solubility | Soluble in chloroform and methanol. | [5] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons would appear as a singlet due to their symmetrical environment. The N-methyl protons would likely appear as a singlet, and the two ring-methyl groups would also present as a singlet.
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¹³C NMR: The carbon NMR would reveal the number of unique carbon environments. Signals would be expected for the four distinct aromatic carbons and the two different types of methyl carbons (N-methyl and ring-methyl).
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic ring and methyl groups, C-N stretching, and C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Experimental Protocols
The synthesis of 4-bromo-N,N,2,6-tetramethylaniline can be approached through the bromination of N,N,2,6-tetramethylaniline. Below is a generalized experimental protocol based on established methods for the synthesis of similar substituted anilines.
Synthesis of 4-bromo-N,N,2,6-tetramethylaniline
Materials:
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N,N,2,6-tetramethylaniline
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve N,N,2,6-tetramethylaniline (1 equivalent) in dichloromethane.
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Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains low.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain pure 4-bromo-N,N,2,6-tetramethylaniline.
Potential Biological Relevance and Signaling Pathways
Substituted anilines are a class of compounds with significant interest in drug discovery, particularly in the field of oncology. Many have been found to act as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of these pathways is a hallmark of cancer.
A common target for aniline-based inhibitors is the Receptor Tyrosine Kinase (RTK) family. The general mechanism of RTK signaling is depicted in the following diagram.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
This pathway illustrates how the binding of a ligand to an RTK leads to a cascade of intracellular events culminating in the regulation of gene transcription. Substituted anilines can potentially inhibit this pathway by binding to the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling.
Experimental Workflow
A typical experimental workflow for the synthesis and characterization of 4-bromo-N,N,2,6-tetramethylaniline is outlined below.
Caption: Experimental workflow for synthesis and purification.
This workflow provides a logical sequence of steps from the starting material to the final, characterized product, which is standard practice in synthetic organic chemistry.
Safety Information
4-bromo-N,N,2,6-tetramethylaniline is classified as a hazardous substance.[2] It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 4-bromo-N,N,2,6-tetramethylaniline | C10H14BrN | CID 142731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-N,N,2,6-tetramethylaniline, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Bromo-N,N,2,6-tetramethylaniline, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. technopharmchem.com [technopharmchem.com]
